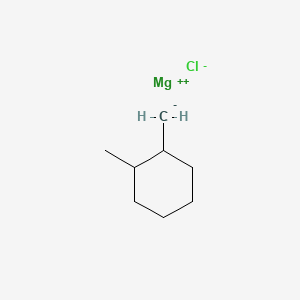
Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1) is an organometallic compound that features a magnesium atom bonded to a chloride ion and a 2-methylcyclohexylmethanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium chloride (2-methylcyclohexyl)methanide typically involves the reaction of magnesium chloride with 2-methylcyclohexylmethane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of magnesium chloride (2-methylcyclohexyl)methanide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium chloride (2-methylcyclohexyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form magnesium metal and other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.
Applications De Recherche Scientifique
Magnesium chloride (2-methylcyclohexyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of magnesium chloride (2-methylcyclohexyl)methanide involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium chloride (2-methylphenyl)methanide (1/1/1): Similar in structure but with a phenyl group instead of a cyclohexyl group.
Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1): Contains a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
Magnesium chloride (2-methylcyclohexyl)methanide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its cyclohexyl group provides steric hindrance and electronic effects that influence its chemical behavior, making it a valuable reagent in various applications.
Propriétés
Numéro CAS |
651304-10-8 |
|---|---|
Formule moléculaire |
C8H15ClMg |
Poids moléculaire |
170.96 g/mol |
Nom IUPAC |
magnesium;1-methanidyl-2-methylcyclohexane;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h7-8H,1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LICXRWUNBZJVGF-UHFFFAOYSA-M |
SMILES canonique |
CC1CCCCC1[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


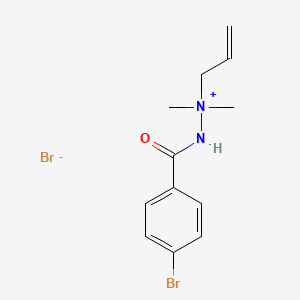
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
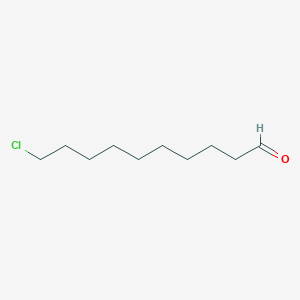
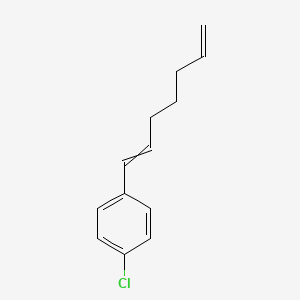
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)
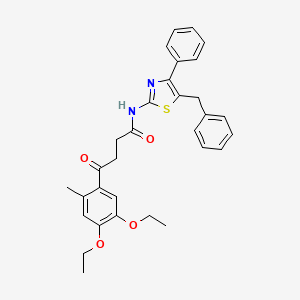

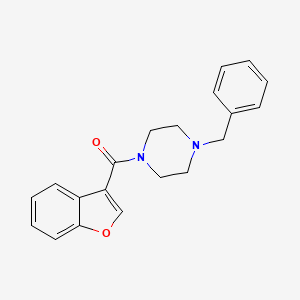
![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
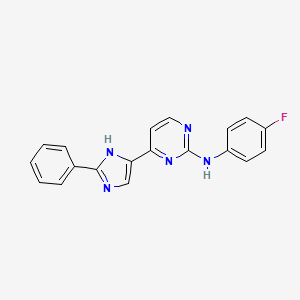
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
